Cas no 5693-10-7 (Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)-)

Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)- structure
5693-10-7 structure
Product Name:Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)-
CAS-nummer:5693-10-7
MF:C18H18ClN3O2S
MW:375.872421741486
CID:386042
PubChem ID:1358378
Update Time:2025-04-19

Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Butanedioic acid, 2-(diphenylmethylene)-3-(hydroxydiphenylmethyl)-
    • 2-thiophenecarboxamide, 5-[(4-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-; 5-[(4-Chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
    • DTXSID90362063
    • 5-(4-CHLOROBENZAMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
    • AKOS003249905
    • 5-[(4-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
    • Oprea1_858979
    • BIM-0028575.P001
    • 419558-74-0
    • 5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
    • 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
    • 5693-10-7
    • ST50913499
    • CS-0332353
    • SR-01000217276
    • SR-01000217276-1
    • VS-09172
    • CBMicro_028484
    • Inchi: 1S/C18H18ClN3O2S/c1-4-22(5-2)18(24)15-11(3)14(10-20)17(25-15)21-16(23)12-6-8-13(19)9-7-12/h6-9H,4-5H2,1-3H3,(H,21,23)
    • InChI-sleutel: LGIQEAGKWKIRHM-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)C(NC1=C(C#N)C(C)=C(C(N(CC)CC)=O)S1)=O

Berekende eigenschappen

  • Exacte massa: 375.08104
  • Monoisotopische massa: 375.0808257g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 5
  • Complexiteit: 538
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 101Ų

Experimentele eigenschappen

  • PSA: 73.2
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